4-[4-(Dimethylamino)anilino]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-[4-(dimethylamino)anilino]benzoic acid |
InChI |
InChI=1S/C15H16N2O2/c1-17(2)14-9-7-13(8-10-14)16-12-5-3-11(4-6-12)15(18)19/h3-10,16H,1-2H3,(H,18,19) |
InChI Key |
NFTSLAKQFZZMJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies for 4 4 Dimethylamino Anilino Benzoic Acid
Retrosynthetic Analysis of the 4-[4-(Dimethylamino)anilino]benzoic acid Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. airitilibrary.comias.ac.in It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to known and reliable chemical reactions. amazonaws.com
For this compound, the two key structural features are the diarylamine (anilino) linkage and the benzoic acid moiety. The most logical disconnections target the bonds that are synthetically most accessible to form.
C-N Bond Disconnection: The primary disconnection strategy involves severing the C-N bond of the secondary amine that links the two aromatic rings. This is a common strategy for diarylamines and corresponds to well-established C-N cross-coupling reactions. amazonaws.com This disconnection leads to two primary sets of precursors:
Route A: 4-aminobenzoic acid and a 4-halo-N,N-dimethylaniline (where halo = I, Br, Cl) or a related sulfonate ester (e.g., triflate).
Route B: 4-halobenzoic acid (or its corresponding ester for better solubility and reactivity) and N,N-dimethyl-1,4-phenylenediamine.
Functional Group Interconversion (FGI): Further retrosynthetic steps can simplify the precursors. For instance, the benzoic acid group in 4-halobenzoic acid can be retrosynthetically converted to a more versatile methyl group via FGI, leading to 4-halotoluene. The methyl group can then be oxidized to a carboxylic acid in the final stages of the synthesis. youtube.com Similarly, the amino group in 4-aminobenzoic acid can be derived from the reduction of a nitro group, pointing to 4-nitrobenzoic acid as a precursor. youtube.com
This analysis suggests that the synthesis would logically proceed by coupling an appropriately functionalized aniline (B41778) derivative with a functionalized benzoic acid derivative, with the key step being the formation of the central C-N bond.
Established and Proposed Synthetic Routes to this compound and its Precursors
Based on the retrosynthetic analysis, the forward synthesis hinges on the effective formation of the diarylamine linkage. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation.
The formation of carbon-nitrogen (C-N) bonds, particularly in the synthesis of aryl amines, has been revolutionized by palladium- and copper-catalyzed reactions. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for forming C-N bonds. wikipedia.orgorganic-chemistry.org It involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The reaction's utility stems from its broad substrate scope and tolerance for various functional groups. wikipedia.org For the synthesis of this compound, this would involve coupling either 4-halobenzoic acid/ester with N,N-dimethyl-1,4-phenylenediamine or 4-aminobenzoic acid/ester with 4-bromo-N,N-dimethylaniline. The development of several 'generations' of catalyst systems, featuring increasingly bulky and electron-rich phosphine ligands, has allowed these reactions to proceed under milder conditions with greater efficiency. wikipedia.orgnih.gov
Ullmann Condensation (Goldberg Reaction): The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds. wikipedia.org The Goldberg reaction, a variant of the Ullmann condensation, specifically refers to the amination of aryl halides. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (often over 200 °C) and polar solvents. nih.govwikipedia.org However, modern advancements, including the use of soluble copper catalysts and specific ligands like diamines and phenanthrolines, have enabled these reactions to proceed under much milder conditions, making them a viable alternative to palladium-catalyzed methods. wikipedia.orgnih.gov
Other C-N Coupling Methods: While less common for this specific transformation, other methods like nucleophilic aromatic substitution (SNAr) could be considered, especially if one of the aryl rings is highly activated with electron-withdrawing groups. nih.gov However, for the non-activated rings in the target molecule, SNAr would require forcing conditions and is generally less practical than metal-catalyzed routes.
The regioselective placement of the carboxylic acid group is crucial. There are two main strategies to achieve this:
Using Pre-functionalized Starting Materials: The most straightforward approach is to begin with a starting material that already contains the benzoic acid group or a precursor. For example, using 4-bromobenzoic acid or 4-iodobenzoic acid in a Buchwald-Hartwig or Ullmann coupling directly incorporates the desired moiety. organic-chemistry.org Alternatively, one could start with 4-bromotoluene, perform the C-N coupling, and then oxidize the para-methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. This approach can be advantageous if the carboxylic acid group interferes with the coupling reaction. youtube.com
Directed C-H Functionalization: More advanced and modern techniques involve the direct functionalization of a C-H bond. nih.gov Carboxylate-directed C-H functionalization, often using transition metals like palladium or cobalt, allows for the introduction of various groups at the ortho-position to a pre-existing carboxylic acid. nih.govresearchgate.net While typically targeting the ortho position, achieving para-selectivity is more challenging and often substrate-dependent. rsc.org For the synthesis of the target molecule, this approach is less direct than using pre-functionalized precursors.
The success of C-N coupling reactions is highly sensitive to the reaction conditions. acs.org Optimization of various parameters is essential to maximize the yield and selectivity of the desired product, this compound. Key parameters include:
Catalyst and Ligand: The choice of the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical. nih.govacs.org Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, tBuXPhos) have proven highly effective in promoting the coupling of unactivated aryl chlorides and bromides. acs.org For copper-catalyzed reactions, ligands such as phenanthrolines or acylhydrazines can significantly improve reaction efficiency. nih.gov
Base: A base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govlibretexts.org The strength and nature of the base can significantly impact the reaction rate and outcome.
Solvent: The choice of solvent influences the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like toluene, dioxane, and dimethylformamide (DMF) are commonly used. wikipedia.orgnih.gov
Temperature and Reaction Time: While modern catalysts allow for milder conditions, temperature remains a key parameter to control the reaction rate. Optimization is necessary to ensure complete conversion without promoting side reactions or product decomposition. acs.org
Below is an interactive table summarizing typical optimization results for diarylamine synthesis, illustrating the impact of different reaction components.
| Entry | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | Moderate |
| 2 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | Good |
| 3 | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 80 | High |
| 4 | CuI / Phenanthroline | Cs₂CO₃ | DMF | 120 | Good |
| 5 | CuI (no ligand) | K₂CO₃ | NMP | 210 | Low to Moderate |
Novel Synthetic Approaches for "this compound"
Research continues to seek more efficient, cost-effective, and environmentally friendly synthetic methods.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jddhs.commdpi.com Applying these principles to the synthesis of this compound could involve several strategies:
Alternative Solvents: Replacing hazardous solvents like dioxane and DMF with greener alternatives such as water, ethanol, or supercritical CO₂ is a key goal. jddhs.com Some modern Buchwald-Hartwig protocols have been developed to work in aqueous systems using specific surfactants. unistra.fr
Catalyst Improvement: Efforts are focused on reducing the loading of precious metal catalysts like palladium or replacing them with more abundant and less toxic base metals such as copper, nickel, or iron. acsgcipr.org Ligand-free catalytic systems are also highly desirable as they simplify the reaction setup and reduce costs.
Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov Microwave-assisted Ullmann couplings, for instance, have been shown to proceed rapidly and efficiently. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jddhs.com Avoiding the use of protecting groups, which require additional steps for introduction and removal, is a key strategy for improving atom economy. jddhs.com
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by grinding solid reactants together (mechanochemistry), can eliminate solvent waste entirely. jddhs.comwjpmr.com Mechanochemical C-N cross-coupling reactions have been developed that can proceed efficiently in air, offering a highly sustainable alternative. unistra.fr
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective without compromising efficiency.
Flow Chemistry and Continuous Processing Techniques for "this compound" Synthesis
The synthesis of complex organic molecules like this compound is increasingly benefiting from the adoption of flow chemistry and continuous processing. These technologies offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. mdpi.comresearchgate.net While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied based on established continuous processes for structurally similar compounds, such as diphenylamine (B1679370). google.com
Continuous flow synthesis of diarylamines often involves the reaction of an aniline derivative with a suitable coupling partner in a heated, pressurized reactor. For instance, a method for the continuous synthesis of diphenylamine utilizes aniline raw material that is passed through a catalyst bed layer. google.com This approach, which can substitute gaseous hydrogen with dissolved hydrogen, helps to reduce equipment investment and energy consumption. google.com Such a strategy could potentially be adapted for the synthesis of this compound, likely through the coupling of 4-aminobenzoic acid and N,N-dimethyl-p-phenylenediamine.
The key benefits of employing a continuous flow setup for this synthesis include superior temperature control of exothermic reactions, safe handling of potentially hazardous reagents at high temperatures and pressures, and the ability to telescope multiple reaction steps into a single, streamlined process. researchgate.netnih.gov This integration avoids the isolation of intermediates, saving time and resources. researchgate.net Furthermore, the use of packed-bed reactors with solid-supported catalysts or reagents can simplify purification processes. thieme-connect.de
| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio, potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio of microreactors, enabling precise temperature control. mdpi.com |
| Mass Transfer | Often inefficient, especially in multiphasic systems. | Enhanced mass transfer, leading to faster reaction rates and higher yields. nih.gov |
| Safety | Large volumes of hazardous materials are handled, increasing risk. | Small reaction volumes minimize risk; hazardous intermediates can be generated and consumed in situ. nih.gov |
| Scalability | Scaling up can be challenging and may require process re-optimization. | Easier scale-up by running the system for longer periods or by parallelizing reactors ("numbering-up"). researchgate.net |
| Process Control | Difficult to precisely control parameters throughout the reactor volume. | Accurate control over residence time, temperature, and pressure, leading to higher reproducibility. mdpi.com |
Chemical Functionalization and Post-Synthetic Modification of "this compound"
The structure of this compound features three key functional regions amenable to chemical modification: the carboxylic acid group, the dimethylamino group, and the aromatic rings. This allows for a wide range of derivatization strategies to tune its physicochemical properties or to conjugate it to other molecules.
Derivatization at the Carboxylic Acid Functionality (e.g., esterification, amide formation)
The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amide formation.
Esterification: Esters of this compound can be synthesized through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an excess of an alcohol under acidic conditions (e.g., using sulfuric acid or tosic acid as a catalyst). masterorganicchemistry.com This is an equilibrium-driven reaction, and yields can be maximized by removing the water formed during the reaction. masterorganicchemistry.com
For milder conditions, especially with sensitive or sterically hindered alcohols, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) are highly effective. organic-chemistry.org This method, known as the Steglich esterification, typically proceeds at room temperature with high yields and suppresses the formation of side products. organic-chemistry.org
Amide Formation: The conversion of the carboxylic acid to an amide introduces a stable linkage and is a cornerstone of bioconjugation and materials science. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used, often in combination with N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide to improve coupling efficiency and reduce side reactions, particularly in aqueous media. thermofisher.com
In organic solvents, various reagents can mediate amide bond formation. For example, titanium(IV) chloride (TiCl4) has been shown to be an effective agent for the direct condensation of carboxylic acids and amines. nih.gov Other methods include the conversion of the carboxylic acid to an intermediate mixed anhydride, which then reacts with the amine. researchgate.net
| Transformation | Reagents and Conditions | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol (excess), H2SO4 or TsOH (catalyst), heat. masterorganicchemistry.com | Equilibrium process; suitable for simple alcohols. |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst), CH2Cl2, 0°C to room temp. organic-chemistry.org | Mild conditions; high yields; suitable for sterically hindered substrates. |
| Amide Formation (Aqueous) | Amine, EDAC, NHS, aqueous buffer (pH controlled). thermofisher.com | Commonly used for bioconjugation. |
| Amide Formation (Organic) | Amine, TiCl4, pyridine, 85°C. nih.gov | Effective for a wide range of substrates in organic solvents. |
Modifications and Quaternization of the Dimethylamino Group
The tertiary dimethylamino group is nucleophilic and can be readily modified, most notably through quaternization. This reaction involves treating the compound with an alkylating agent, which converts the neutral tertiary amine into a permanently charged quaternary ammonium (B1175870) salt.
Common alkylating agents include alkyl halides such as methyl iodide (MeI) or longer-chain alkyl bromides. princeton.eduresearchgate.netmdpi.com Other potent agents like dimethyl sulfate (B86663) can also be used, sometimes in solvent-free conditions. google.com The reaction typically proceeds by nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. For sterically demanding cases or less reactive systems, stronger alkylating agents like methyl trifluoromethanesulfonate (B1224126) (MeOTf) may be required. princeton.edu
Quaternization dramatically alters the properties of the molecule. It introduces a positive charge, which significantly increases water solubility and can impart biocidal properties. mdpi.com The choice of the alkylating agent (e.g., varying the length of the alkyl chain) allows for fine-tuning of properties like hydrophobicity and antibacterial activity. mdpi.com
| Quaternizing Agent | Resulting Quaternary Ammonium Salt | Typical Conditions |
|---|---|---|
| Methyl Iodide (CH3I) | Trimethylammonium iodide salt | Neat or in a solvent like CH2Cl2, room temp. princeton.edu |
| Ethyl Bromide (C2H5Br) | Dimethylethylammonium bromide salt | Solvent (e.g., acetonitrile), heat. mdpi.com |
| Dimethyl Sulfate ((CH3)2SO4) | Trimethylammonium methyl sulfate salt | Neat, elevated temperature. google.com |
| Benzyl Chloride (C6H5CH2Cl) | Benzyldimethylammonium chloride salt | Mild conditions. researchgate.net |
Conjugation Strategies for Integration into Complex Architectures
The functional handles on this compound make it an excellent candidate for conjugation to polymers, biomolecules, surfaces, and other complex architectures. The primary points of attachment are the carboxylic acid and, to a lesser extent, the amine functionalities.
The most common conjugation strategy involves the activation of the carboxylic acid group to form a stable amide bond with a free amino group on a target molecule (e.g., the lysine (B10760008) residues of a protein). nih.gov This is typically achieved by converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester is susceptible to nucleophilic attack by amines under physiological or mildly basic conditions, resulting in a stable amide linkage. nih.gov This method is widely used in the development of antibody-drug conjugates and other bioconjugates. nih.gov
Alternatively, the carboxylic acid can be coupled to molecules bearing hydroxyl or thiol groups to form ester or thioester linkages, respectively, using methods described previously (e.g., DCC/DMAP coupling). organic-chemistry.org While the aniline and dimethylamino groups are less commonly used for direct conjugation due to their lower reactivity or potential for side reactions, they can be modified to introduce alternative reactive handles if required. For example, the aromatic rings could potentially undergo electrophilic aromatic substitution to introduce other functional groups for orthogonal conjugation strategies.
Elucidation of Molecular Structure and Conformational Dynamics of 4 4 Dimethylamino Anilino Benzoic Acid
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
The carboxylic acid group is a primary site for hydrogen bonding. In the solid state, it is highly probable that the carboxylic acid moieties of 4-[4-(Dimethylamino)anilino]benzoic acid would engage in intermolecular hydrogen bonding. Based on the crystal structure of 4-(N,N-dimethylamino)benzoic acid, the formation of a centrosymmetric hydrogen-bonded dimer is a likely motif. nih.gov In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa, creating a robust R22(8) ring motif.
While the primary hydrogen bonding is expected to be intermolecular, the potential for intramolecular hydrogen bonding is minimal in this specific molecule due to the large distance between the carboxylic acid group and any potential hydrogen bond acceptors on the dimethylamino-anilino fragment.
Table 1: Plausible Intermolecular Hydrogen Bond Parameters (based on analogous structures)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
|---|
Note: The values presented in this table are typical for carboxylic acid dimers and are intended to be illustrative of the expected interactions in the solid state of this compound.
Advanced Spectroscopic Techniques for Structural Probing in Solution and Solid State
Spectroscopic methods provide invaluable information about the structure and dynamic processes of molecules in different environments.
High-resolution NMR spectroscopy is a powerful tool for investigating conformational dynamics in solution. For this compound, the most significant dynamic process amenable to NMR study is the hindered rotation around the C-N bond connecting the dimethylamino group to the phenyl ring, as well as the C-N bond of the anilino linkage.
At room temperature, the rotation around the N-C(aryl) bond of the dimethylamino group is typically fast on the NMR timescale, resulting in a single sharp singlet for the six protons of the two methyl groups. However, at lower temperatures, this rotation can become restricted. This hindered rotation can lead to the two methyl groups becoming chemically non-equivalent, which would manifest as two separate singlets in the 1H NMR spectrum. The temperature at which the two signals coalesce can be used to calculate the energy barrier to rotation. This phenomenon is well-documented for similar structures like N,N-dimethylformamide.
Similarly, hindered rotation around the C-N bond of the anilino bridge could lead to the existence of different conformers in solution. Variable-temperature NMR studies could potentially reveal the presence of these different rotational isomers and provide information on their relative populations and the energy barriers for their interconversion.
Table 2: Expected 1H NMR Chemical Shift Ranges for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| -N(CH3)2 | ~2.9-3.1 | s (singlet) | May split into two singlets at low temperature due to hindered rotation. |
| Aromatic protons | ~6.7-8.0 | d (doublet), t (triplet) | Complex pattern due to coupling between adjacent protons on the two phenyl rings. |
| -NH- | ~8.0-10.0 | br s (broad singlet) | Chemical shift can be highly dependent on solvent and concentration. |
Note: These are estimated chemical shift ranges and the actual values may vary depending on the solvent and experimental conditions.
Circular Dichroism (CD) spectroscopy is a technique that provides information about the three-dimensional structure of chiral molecules. Since this compound itself is not chiral, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by derivatization of the carboxylic acid with a chiral alcohol or amine, the resulting diastereomers would be expected to show distinct CD spectra.
The sign and magnitude of the Cotton effects in the CD spectrum would be sensitive to the conformation of the molecule, particularly the torsion angles of the anilino linkage. Theoretical calculations could be used to predict the CD spectra for different conformations, and by comparing the calculated and experimental spectra, it would be possible to deduce the preferred conformation of the chiral derivative in solution. Furthermore, induced circular dichroism can be observed when an achiral molecule like this compound interacts with a chiral environment or forms a complex with a chiral host molecule. This induced CD would be indicative of the conformation adopted by the guest molecule within the chiral host.
Computational Studies on Molecular Conformation and Stability
Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the conformational landscape of molecules like this compound. These studies allow for the calculation of molecular energies for different geometries, revealing the most stable arrangements of the atoms and the energy barriers that separate them.
The conformation of this compound is largely defined by the dihedral angles around the central amine bridge. A potential energy surface (PES) scan, a computational technique where specific dihedral angles are systematically varied and the energy of the molecule is calculated at each step, can map out the conformational space.
Due to steric hindrance between the ortho-hydrogens on the two aromatic rings, a completely planar conformation is generally energetically unfavorable. Instead, the molecule is expected to adopt a twisted or non-planar conformation in its lowest energy state. The PES scan would likely reveal two equivalent energy minima corresponding to twisted structures, and a higher energy barrier to rotation that corresponds to a more planar arrangement.
Table 1: Hypothetical Potential Energy Surface Scan Data for Rotation Around the C-N-C Bridge
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.8 | Planar (Transition State) |
| 30 | 1.5 | Twisted |
| 45 | 0.0 | Twisted (Energy Minimum) |
| 60 | 1.2 | Twisted |
| 90 | 4.5 | Perpendicular (Transition State) |
| 120 | 1.2 | Twisted |
| 135 | 0.0 | Twisted (Energy Minimum) |
| 150 | 1.5 | Twisted |
Note: This data is illustrative and based on typical findings for similar diphenylamine (B1679370) structures. The exact energy values would require specific DFT calculations for this compound.
The stable conformers, found at the energy minima, represent the most likely shapes the molecule will adopt. The energy barriers between these conformers determine the rate of interconversion at a given temperature. A relatively low energy barrier would indicate that the molecule is flexible and can easily switch between different twisted conformations.
The surrounding solvent can have a significant impact on the conformational preferences and potential tautomeric equilibria of this compound. Solvents can stabilize different conformers or tautomers to varying degrees based on factors like polarity, hydrogen bonding capability, and polarizability. researchgate.net
Conformational Effects:
In nonpolar solvents, intramolecular forces and steric effects are the primary determinants of conformation. Therefore, the gas-phase or nonpolar solvent conformation is likely to be the twisted, low-energy state identified in PES scans.
In polar solvents, particularly those capable of hydrogen bonding, the situation can be more complex. Polar solvents can stabilize conformations with larger dipole moments. For this compound, a more planar conformation might have a larger dipole moment than a more twisted one. This could lead to a shift in the conformational equilibrium towards more planar structures in polar environments, although this effect would be in competition with the inherent steric hindrance. Molecular dynamics simulations in explicit solvent models can provide a more detailed picture of how solvent molecules interact with the solute and influence its conformational dynamics. rsc.org
Tautomeric Equilibria:
Tautomerism involves the migration of a proton, leading to isomers that are in equilibrium. For this compound, the most relevant potential tautomerism would be an amine-imine tautomerism, where the proton from the secondary amine migrates to one of the nitrogen atoms in the aromatic rings, or a keto-enol-like tautomerism involving the carboxylic acid group.
The equilibrium between different tautomers is highly sensitive to the solvent environment. nih.gov Polar protic solvents, which can act as both hydrogen bond donors and acceptors, are particularly effective at mediating proton transfer and can stabilize charged or zwitterionic tautomeric forms. For instance, a zwitterionic form where the carboxylic acid proton has transferred to one of the nitrogen atoms might be stabilized in a polar protic solvent like water or ethanol.
Table 2: Hypothetical Solvent-Dependent Tautomeric Equilibrium
| Solvent | Dielectric Constant | Tautomer A (Neutral) % | Tautomer B (Zwitterionic) % |
|---|---|---|---|
| Hexane | 1.9 | >99 | <1 |
| Dichloromethane | 9.1 | 95 | 5 |
| Acetone | 21 | 90 | 10 |
| Ethanol | 25 | 80 | 20 |
Note: This table presents a hypothetical scenario to illustrate the principle of solvent effects on tautomeric equilibria. The actual distribution would depend on the relative energies of the tautomers in each solvent, which would need to be determined by computational studies incorporating solvent models.
Electronic Structure and Advanced Spectroscopic Investigations of 4 4 Dimethylamino Anilino Benzoic Acid
Computational Quantum Chemical Characterization of Electronic States
Computational quantum chemistry provides powerful tools for investigating the electronic properties of molecules. For 4-[4-(Dimethylamino)anilino]benzoic acid and its analogs, Density Functional Theory (DFT) is a widely used method to determine the optimized geometry and electronic structure of the ground state. A common approach involves utilizing hybrid functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. bohrium.comikprress.org These calculations can predict various parameters, including bond lengths, bond angles, and dihedral angles.
To explore the nature of electronic transitions and excited states, Time-Dependent Density Functional Theory (TD-DFT) is employed. scispace.com This method allows for the calculation of excitation energies, oscillator strengths, and the characterization of different excited states. For instance, TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the corresponding electronic transitions, which are often dominated by promotions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scispace.com The choice of functional and basis set, such as TD-B3LYP/6-311++G**, can influence the accuracy of these predictions when compared to experimental UV-visible spectra. scispace.com
Table 1: Representative Theoretical and Experimental Electronic Transition Data
| Computational Method | Basis Set | Predicted λmax (nm) | Experimental λmax (nm) | Primary Transition |
|---|
Note: The data presented is illustrative and based on findings for similar compounds. Actual values for this compound may vary.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. researchgate.net The spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions. In donor-acceptor systems like this compound, the HOMO is typically localized on the electron-donating moiety (the dimethylaminoanilino group), while the LUMO is concentrated on the electron-accepting portion (the benzoic acid group).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key parameter that influences the molecule's stability, reactivity, and optical properties. scispace.com A smaller energy gap generally corresponds to higher chemical reactivity and a red-shift in the absorption spectrum. researchgate.net This energy gap can be calculated using DFT methods and provides insights into the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2 |
| ELUMO | -2.0 |
Note: These are representative values derived from DFT calculations on analogous molecules and serve for illustrative purposes.
Upon photoexcitation, donor-acceptor molecules can undergo intramolecular charge transfer (ICT), a process fundamental to their photophysical behavior. ias.ac.in In the case of this compound, the electron density is expected to shift from the electron-rich dimethylaminoanilino group to the electron-deficient benzoic acid moiety.
One of the most widely accepted models to explain the dual fluorescence observed in some ICT compounds is the Twisted Intramolecular Charge Transfer (TICT) model. nih.gov This model proposes that after initial excitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a twisting of the donor group relative to the acceptor, leading to a highly polar, charge-separated TICT state. nih.govacs.org This TICT state is often responsible for a red-shifted emission band in polar solvents. nih.gov
Another proposed mechanism is the Rehybridized Intramolecular Charge Transfer (RICT) model. ias.ac.in This model suggests that changes in the hybridization of specific atoms, rather than just twisting, can lead to the formation of a charge-transfer state. nih.gov For molecules containing cyano or carbonyl groups, bending of these groups can lead to a stabilization of a πσ* state, which has significant charge-transfer character. nih.gov Computational studies at various levels of theory, including CIS, CASSCF, and CASPT2, can be used to investigate the potential energy surfaces of the excited states and elucidate the operative ICT mechanism, whether it be TICT, RICT, or a combination of processes. acs.org
Vibrational Spectroscopy for Detailed Molecular Dynamics and Bonding Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. quora.com The FT-IR spectrum of this compound would exhibit a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key expected vibrational frequencies include:
O-H stretching: A broad band in the region of 3300-2500 cm-1, characteristic of the carboxylic acid hydroxyl group, with the broadening arising from hydrogen bonding. docbrown.info
C-H stretching: Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm-1.
C=O stretching: A strong absorption band around 1700-1680 cm-1, corresponding to the carbonyl group of the benzoic acid.
C=C stretching: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm-1 region.
C-N stretching: The C-N stretching vibrations of the aromatic amine and dimethylamino groups would likely appear in the 1360-1250 cm-1 range.
The precise positions of these bands can be influenced by the electronic environment and intermolecular interactions. DFT calculations are often used to compute theoretical vibrational frequencies, which, when compared with experimental FT-IR spectra, aid in the definitive assignment of the observed bands. bohrium.comikprress.org
Table 3: Prominent FT-IR Vibrational Frequencies and Assignments
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3050 | C-H stretch | Aromatic Ring |
| ~1690 | C=O stretch | Carboxylic Acid |
| ~1600, 1510 | C=C stretch | Aromatic Ring |
The Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic rings. The degree of conjugation between the donor and acceptor moieties can influence the frequencies and intensities of these bands. For instance, vibrations associated with the C-C bonds within the aromatic rings and the C-N-C linkage of the anilino bridge would be prominent.
Theoretical calculations of Raman scattering activities using DFT can be performed to support the interpretation of the experimental Raman spectrum. researchgate.net By analyzing both the FT-IR and Raman spectra in conjunction with theoretical predictions, a comprehensive picture of the vibrational dynamics and bonding within this compound can be achieved. bohrium.comikprress.org
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Theoretical Assignments of Vibrational Modes using DFT Calculations
DFT calculations, often employing methods like B3LYP with a basis set such as 6-311G, allow for the optimization of the molecular geometry and the subsequent calculation of vibrational frequencies. The assignments of these theoretical frequencies are typically performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.
For a molecule with the complexity of this compound, a significant number of normal modes are expected. Key vibrational signatures would include:
O-H and N-H Stretching: The carboxylic acid O-H stretching vibration is typically a broad band, sensitive to hydrogen bonding. The secondary amine N-H stretching would also be present.
C-H Stretching: Aromatic C-H stretching vibrations generally appear in a distinct region of the infrared spectrum.
C=O Stretching: The carbonyl group of the carboxylic acid will exhibit a strong, characteristic stretching vibration.
C-N Stretching: Vibrations associated with the C-N bonds of the anilino and dimethylamino groups would be identifiable.
Aromatic Ring Vibrations: The two phenyl rings will have a series of characteristic stretching and bending modes.
Carboxylic Acid Group Vibrations: In-plane and out-of-plane bending modes of the COO group will also be present.
The table below provides a hypothetical assignment of selected vibrational modes for this compound based on typical frequency ranges for the functional groups present.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| ν(O-H) | 3300 - 2500 | Carboxylic acid O-H stretching, often broad |
| ν(N-H) | 3500 - 3300 | Secondary amine N-H stretching |
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C=O) | 1725 - 1700 | Carboxylic acid C=O stretching |
| ν(C=C) aromatic | 1600 - 1450 | Aromatic ring C=C stretching |
| ν(C-N) | 1350 - 1250 | C-N stretching of the amino groups |
| δ(O-H) | 1440 - 1395 | In-plane bending of the carboxylic acid O-H |
| γ(C-H) aromatic | 900 - 675 | Out-of-plane bending of aromatic C-H |
Advanced UV-Visible Absorption Spectroscopy and Solvatochromism Studies
The electronic absorption properties of this compound are characterized by transitions within its π-conjugated system. The presence of both an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group suggests the potential for significant intramolecular charge transfer (ICT) characteristics.
Spectroscopic Signatures of Electronic Transitions and Charge Transfer Bands
The UV-Visible absorption spectrum of this compound is expected to exhibit bands corresponding to π-π* and n-π* electronic transitions. A prominent feature is likely to be an intense, lower-energy absorption band attributable to an intramolecular charge transfer (ICT) transition. This transition involves the movement of electron density from the electron-rich dimethylaminoanilino moiety (the donor) to the electron-deficient benzoic acid portion (the acceptor) upon photoexcitation. The interaction between the donor and acceptor through the π-system facilitates this charge transfer, which is a key characteristic of "push-pull" molecules. Such ICT bands are often responsible for the color of organic dyes and are sensitive to the electronic nature of the substituents and the surrounding environment. The interaction between the donor and acceptors is often due to π-π* transitions, leading to the formation of radical ion pairs. nih.gov
Analysis of Solvent Polarity Effects on Absorption Maxima and Band Shapes
The position and shape of the UV-Visible absorption bands of this compound are expected to be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For molecules with significant ICT character, an increase in solvent polarity typically leads to a stabilization of the more polar excited state relative to the ground state. This stabilization results in a lower energy transition and a bathochromic (red) shift of the absorption maximum (λmax).
The extent of this shift can be correlated with various solvent polarity scales. The shape of the absorption bands may also be affected by the solvent, with changes in bandwidth and vibrational fine structure providing further information about the nature of the solute-solvent interactions. For instance, in non-polar solvents, the molecule may exhibit a more structured absorption band, which can become broader and less defined in polar, hydrogen-bonding solvents due to stronger intermolecular interactions.
The table below illustrates the expected trend of the ICT absorption maximum for this compound in solvents of varying polarity.
| Solvent | Polarity (Dielectric Constant) | Expected Shift in λmax | Reason |
| Hexane | Low (~1.9) | Shorter Wavelength | Less stabilization of the polar excited state |
| Dichloromethane | Medium (~9.1) | Intermediate Wavelength | Moderate stabilization of the polar excited state |
| Acetonitrile | High (~37.5) | Longer Wavelength | Strong stabilization of the polar excited state |
| Ethanol | High, Protic (~24.6) | Longest Wavelength | Strong stabilization via dipole-dipole interactions and hydrogen bonding |
Gas Phase Ion Energetics and Fragmentation Mechanisms
The study of the gas-phase ion energetics and fragmentation of this compound via mass spectrometry provides fundamental information about its intrinsic stability and chemical bonds. While specific experimental data for this compound is not available, the fragmentation pathways can be predicted based on the fragmentation rules for its constituent functional groups.
Upon electron ionization (EI), the molecule will form a molecular ion (M+•). The subsequent fragmentation of this ion is driven by the stability of the resulting fragment ions and neutral losses. Key expected fragmentation pathways for the molecular ion of this compound include:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion [M-17]+.
Loss of a carboxyl group (•COOH): Decarboxylation can occur, resulting in the ion [M-45]+.
Cleavage of the C-N bond: The bond between the two aromatic rings can cleave, leading to fragments corresponding to the dimethylaminoaniline and benzoic acid moieties.
α-Cleavage adjacent to the amino groups: The C-C bonds adjacent to the nitrogen atoms are susceptible to cleavage, a common pathway for amines. For the dimethylamino group, this would involve the loss of a methyl radical (•CH3) to form a stable iminium ion.
Fragmentation of the aromatic rings: At higher energies, the aromatic rings can undergo fragmentation, leading to smaller, characteristic ions.
The relative abundance of these fragment ions in the mass spectrum provides a fingerprint for the molecule and allows for its structural elucidation. The appearance energy of these fragment ions can be used to determine bond dissociation energies and the heats of formation of the ions.
The table below summarizes the plausible fragmentation pathways for this compound.
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss | Description of Fragmentation |
| [M - OH]+ | M - 17 | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |
| [M - COOH]+ | M - 45 | •COOH | Loss of the carboxylic acid group. |
| [C8H11N2]+ | 135 | C7H5O2• | Cleavage of the C-N bond between the rings. |
| [C7H5O2]+ | 121 | C8H11N2• | Cleavage of the C-N bond between the rings. |
| [M - CH3]+ | M - 15 | •CH3 | α-cleavage with loss of a methyl radical from the dimethylamino group. |
Photophysical Properties and Excited State Dynamics of 4 4 Dimethylamino Anilino Benzoic Acid
Fluorescence and Phosphorescence Spectroscopy
The fluorescence and phosphorescence characteristics of a molecule provide deep insight into the nature and fate of its electronically excited states. For a D-π-A system like 4-[4-(Dimethylamino)anilino]benzoic acid, these properties are heavily influenced by the efficiency of intramolecular charge transfer upon photoexcitation.
Emission Maxima, Band Shapes, and Stokes Shift Analysis
Upon absorption of light, this compound is expected to transition from its ground state to a locally excited (LE) state. The extended π-conjugation across the anilino bridge would likely place its primary absorption maximum at a longer wavelength compared to simpler analogues.
The emission profile is anticipated to be highly dependent on solvent polarity, a hallmark of molecules that can form a Twisted Intramolecular Charge Transfer (TICT) state. In non-polar solvents, a single fluorescence band corresponding to the de-excitation from the LE state is expected. However, in polar solvents, the formation of a highly polar, charge-separated TICT state is facilitated. This stabilized TICT state is lower in energy, which would result in a second, significantly red-shifted emission band with a broad, structureless shape.
Studies on derivatives of the simpler chromophore, 4-N,N-dimethylamino benzoic acid, illustrate this behavior. These related compounds exhibit absorption maxima in the 295–315 nm range and a "normal" fluorescence from the LE state between 330–360 nm. nih.govresearchgate.net In polar environments, a distinct, red-shifted fluorescence band appears at 460–475 nm, attributed to the emission from a TICT state. nih.govresearchgate.net
This dual fluorescence leads to a very large Stokes shift, which is the difference in energy between the absorption and emission maxima. For DMABA derivatives, Stokes shifts as high as 6,000 cm⁻¹ have been reported in polar solvents, providing strong evidence for significant structural and electronic rearrangement in the excited state, consistent with TICT formation. nih.govresearchgate.net A similarly large, solvent-dependent Stokes shift is a primary expected feature for this compound.
Table 1: Expected Emission Characteristics of this compound based on Analogue Data
| Property | Expected Behavior in Non-Polar Solvents | Expected Behavior in Polar Solvents | Analogue Data (DMABA derivatives) nih.govresearchgate.net |
|---|---|---|---|
| Emission Profile | Single band (LE emission) | Dual bands (LE and ICT/TICT emission) | LE: 330-360 nm; ICT: 460-475 nm |
| Stokes Shift | Moderate | Very Large | Up to 6,000 cm⁻¹ |
| Band Shape | Structured | Broad and structureless (ICT band) | Consistent with TICT model |
Quantum Yield and Radiative Decay Rate Measurements
The fluorescence quantum yield (ΦF) represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For molecules undergoing efficient ICT, the quantum yield is often highly sensitive to the environment. The formation of the TICT state opens up efficient non-radiative decay pathways, causing a significant decrease in fluorescence quantum yield.
Excited State Dynamics and Lifetimes
The events following photoexcitation occur on extremely short timescales. Investigating these dynamics provides a detailed picture of the relaxation pathways available to the molecule.
Time-Resolved Fluorescence Spectroscopy and Decay Kinetics
Time-resolved fluorescence measurements are expected to reveal complex decay kinetics for this compound, especially in polar solvents. The fluorescence decay would likely not be a single exponential process but rather a sum of exponentials, reflecting the presence of multiple excited state species.
Typically, one would observe a fast decay component associated with the LE state, which depopulates both by fluorescing and by converting into the lower-energy TICT state. A second, often longer-lived, component would correspond to the decay of the TICT state. In some systems, a rise time can be observed for the TICT emission, corresponding to the time it takes for this state to form from the initially excited LE state. Studies on similar compounds, such as ethyl 4-(N,N-dimethylamino)benzoate, confirm the presence of multiple fluorescing species and complex excited-state dynamics that are highly dependent on the solvent environment. mpg.de For comparison, the LE state lifetime of the related 4-(dimethylamino)benzonitrile has been reported to be around 5 ns. xmu.edu.cn
Investigation of Non-Radiative Relaxation Pathways (e.g., internal conversion, intersystem crossing)
For this class of D-π-A molecules, the dominant non-radiative relaxation pathway is internal conversion from the excited state to the ground state, facilitated by the formation of the TICT state. nih.govresearchgate.net The TICT model posits that upon excitation, the dimethylamino group twists out of the plane of the aromatic ring. This geometric change decouples the donor and acceptor orbitals, leading to a state with near-complete charge separation and minimal orbital overlap with the ground state, which promotes rapid, radiationless de-excitation.
This TICT formation is a specific form of excited-state structural relaxation that competes directly with fluorescence. While other non-radiative pathways like intersystem crossing to a triplet state are possible, the literature on DMABA and its analogues is overwhelmingly focused on the TICT mechanism as the primary channel for non-radiative decay, especially in polar media. nih.govresearchgate.net The low fluorescence efficiency of these compounds is a direct consequence of the high efficiency of this non-radiative pathway. nih.govresearchgate.net
Influence of Environmental Factors on Photophysics
The photophysical properties of this compound are expected to be exquisitely sensitive to its local environment, a characteristic that makes such dyes useful as molecular probes.
The most significant environmental factor is solvent polarity. As discussed, an increase in solvent polarity is predicted to have several key effects:
Bathochromic Shift (Red Shift): The emission from the charge-transfer state will shift to longer wavelengths (lower energy) as the polarity of the solvent increases, due to the enhanced stabilization of the highly polar excited state.
Appearance of a Dual Fluorescence: The distinct, red-shifted emission band from the TICT state will appear and its relative intensity will increase with solvent polarity.
This pronounced solvatochromism is the most defining feature of this family of compounds. nih.govresearchgate.net Furthermore, specific solute-solvent interactions, such as hydrogen bonding, can also play a critical role. A study on 4-(N,N-dimethylamino)benzoic acid in chloroform found that its dual fluorescence was concentration-dependent, suggesting that intermolecular hydrogen bonding between the carboxylic acid groups facilitates the intramolecular charge transfer process. Similar effects related to hydrogen bonding, pH (which would protonate or deprotonate the carboxylic acid), and solvent viscosity (which can hinder the twisting motion required for TICT formation) would all be expected to modulate the photophysical properties of this compound.
Table 2: Summary of Expected Environmental Influences on Photophysics
| Environmental Factor | Predicted Effect on Photophysical Properties | Rationale |
|---|---|---|
| Increasing Solvent Polarity | Red-shift of ICT emission, decrease in quantum yield, appearance of dual fluorescence. | Stabilization of the polar TICT excited state, promoting it as a favorable decay pathway. |
| Increasing Solvent Viscosity | Potential increase in quantum yield, decrease in the relative intensity of the ICT band. | Hindrance of the molecular twisting motion necessary to form the non-radiative TICT state. |
| Change in pH (Acidic) | Potential blue-shift and quenching of fluorescence. | Protonation of the dimethylamino donor group would inhibit its ability to donate electrons. |
| Hydrogen-Bonding Solvents | Complex effects on the energy of LE and ICT states and the barrier between them. | Specific interactions with both the donor (amino) and acceptor (carboxyl) groups can alter the electronic landscape. |
Solvatochromism and its Correlation with Solvent Parameters
Solvatochromism refers to the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent. For molecules with a significant difference in dipole moment between the ground and excited states, such as those with a strong ICT character, a pronounced solvatochromic shift is often observed. The photophysical properties of derivatives of 4-N,N-dimethylamino benzoic acid have been noted to be dependent on solvent polarity. For instance, in polar solvents, a red-shifted fluorescence band at 460-475 nm is observed for some derivatives, alongside a fluorescence band at 330-360 nm. researchgate.net The absorption maxima for these related compounds are typically in the range of 295–315 nm. researchgate.net
| Solvent | Polarity (ET(30)) | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift (cm-1) |
|---|---|---|---|---|
| n-Hexane | 31.0 | 350 | 420 | 4895 |
| Toluene | 33.9 | 355 | 435 | 5230 |
| Dichloromethane | 40.7 | 365 | 460 | 6150 |
| Acetone | 42.2 | 370 | 480 | 6570 |
| Acetonitrile | 45.6 | 375 | 500 | 7143 |
| Methanol | 55.4 | 380 | 520 | 7576 |
| Water | 63.1 | 385 | 540 | 7937 |
Note: The data in this table is representative and intended to illustrate the principles of solvatochromism. Actual experimental values for this compound may differ.
The significant red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is indicative of a more polar excited state compared to the ground state. This is characteristic of molecules undergoing ICT upon excitation. The stabilization of the highly polar excited state by polar solvent molecules lowers its energy level, resulting in emission at longer wavelengths.
The correlation of these spectral shifts with solvent parameters can be further analyzed using models such as the Lippert-Mataga and Kamlet-Taft equations. The Lippert-Mataga plot, which correlates the Stokes shift with the solvent orientation polarizability, can be used to estimate the change in dipole moment upon excitation. A linear relationship in this plot would provide strong evidence for the ICT nature of the excited state. The Kamlet-Taft approach, a multi-parameter model, can dissect the contributions of solvent dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β) to the observed solvatochromic shifts. This allows for a more detailed understanding of the specific and non-specific interactions between the solute and solvent molecules.
pH-Dependent Photophysical Behavior and Excited State Proton Transfer (ESIPT)
The presence of both an acidic carboxylic acid group and a basic dimethylamino group in the structure of this compound suggests that its photophysical properties will be highly dependent on the pH of the medium. The protonation state of these functional groups can significantly alter the electronic distribution within the molecule, thereby affecting the absorption and emission characteristics.
At low pH, the dimethylamino group is likely to be protonated, which would quench its electron-donating ability. This would likely lead to a blue shift (hypsochromic shift) in the absorption and emission spectra compared to the neutral form. Conversely, at high pH, the carboxylic acid group will be deprotonated to form a carboxylate. This would increase the electron-withdrawing nature of this group and could lead to a red shift in the spectra. The pH at which these spectral changes occur can be used to determine the ground state pKa values of the respective functional groups.
Excited State Proton Transfer (ESIPT) is a phenomenon where a proton is transferred within a molecule in its excited state. nih.govrsc.orgrsc.orgmdpi.com For ESIPT to occur, a molecule must contain both a proton-donating and a proton-accepting group in close proximity, often facilitated by an intramolecular hydrogen bond. While the structure of this compound contains both proton donor (carboxylic acid) and acceptor (dimethylamino) sites, they are spatially separated. Direct intramolecular proton transfer is therefore unlikely.
However, in the presence of protic solvents like water or alcohols, solvent-mediated excited-state proton transfer could potentially occur. Furthermore, changes in the acidity and basicity of the functional groups upon photoexcitation can lead to proton exchange with the solvent. The pKa of a molecule in the excited state (pKa*) can be significantly different from its ground state pKa. An increase in the acidity of the carboxylic acid and the basicity of the dimethylamino group in the excited state could facilitate proton transfer processes that are not observed in the ground state. Detailed time-resolved fluorescence and transient absorption spectroscopy studies would be necessary to fully elucidate the excited-state dynamics and the potential role of proton transfer in the photophysics of this molecule. Studies on para-aminobenzoic acid and its derivatives have shown that intramolecular charge transfer is influenced by the protonation state and modifications at the amine position. rsc.org
Chemical Reactivity and Mechanistic Studies of 4 4 Dimethylamino Anilino Benzoic Acid
Acid-Base Chemistry and Dissociation Equilibria
Detailed experimental studies determining the acid dissociation constants (pKa values) for 4-[4-(Dimethylamino)anilino]benzoic acid have not been identified. However, the molecule possesses both acidic and basic centers, allowing for a qualitative discussion of its acid-base properties.
The primary acidic functional group is the carboxylic acid (-COOH). Its acidity will be influenced by the electronic effects of the rest of the molecule. The diarylamine and the dimethylamino groups are generally electron-donating, which would be expected to decrease the acidity of the carboxylic acid (resulting in a higher pKa) compared to benzoic acid.
The molecule also has two basic nitrogen atoms: the secondary amine of the diarylamine bridge and the tertiary amine of the dimethylamino group. The lone pair of electrons on the secondary amine nitrogen is delocalized into both aromatic rings, reducing its basicity. The tertiary amine's lone pair is primarily delocalized into its attached phenyl ring. The protonation of these amine groups would occur under acidic conditions, and their respective pKb values would quantify their base strength.
Without experimental data, a precise determination of the dissociation equilibria is not possible.
Table 1: Predicted Acid-Base Properties of this compound
| Functional Group | Predicted Property | Influencing Factors |
| Carboxylic Acid (-COOH) | Acidic | Electron-donating effects of the amino groups are expected to decrease acidity compared to benzoic acid. |
| Secondary Amine (-NH-) | Weakly Basic | Delocalization of the lone pair over two aromatic rings significantly reduces basicity. |
| Tertiary Amine (-N(CH₃)₂) | Basic | Delocalization of the lone pair into the phenyl ring reduces basicity compared to aliphatic tertiary amines. |
Note: This table is based on theoretical predictions, and experimental verification is required.
Redox Properties and Electrochemical Behavior
Specific studies on the redox properties and electrochemical behavior of this compound are not available in the surveyed literature. However, the presence of the electron-rich diarylamine and dimethylamino functionalities suggests that the molecule is susceptible to oxidation.
Analogous compounds, such as diphenylamine (B1679370) and N,N-dimethyl-p-phenylenediamine, are known to undergo electrochemical oxidation. The oxidation would likely involve the nitrogen atoms of the amino groups, potentially forming radical cations. The stability of these radical species would be influenced by the delocalization of the unpaired electron across the aromatic system.
The carboxylic acid group, being electron-withdrawing, would likely make the oxidation of the aromatic ring it is attached to more difficult. Conversely, the electron-donating dimethylamino group would facilitate oxidation of its corresponding aromatic ring. Cyclic voltammetry would be a suitable technique to experimentally determine the oxidation and reduction potentials of this compound.
Reaction Mechanisms of "this compound" as a Ligand or Reactant
There is a lack of specific research on the reaction mechanisms of this compound acting as a ligand or a reactant. As a potential ligand, the carboxylic acid group could be deprotonated to form a carboxylate, which can coordinate to metal ions. The nitrogen atoms of the amino groups also possess lone pairs of electrons and could potentially act as coordination sites. The specific coordination mode would depend on the metal center and reaction conditions.
As a reactant, the carboxylic acid can undergo typical reactions such as esterification and amidation. The secondary amine can be a site for N-alkylation or N-acylation. The aromatic rings could potentially undergo electrophilic substitution, with the positions of substitution being directed by the activating amino groups and the deactivating carboxyl group.
Photoreactivity and Photodegradation Mechanisms
No specific studies on the photoreactivity or photodegradation mechanisms of this compound were found. The molecule contains multiple chromophores, including the substituted benzene (B151609) rings, and is expected to absorb UV radiation.
The photochemistry of related compounds, such as p-aminobenzoic acid, involves reactions like dimerization and oxidation in the presence of oxygen. It is plausible that this compound could undergo similar photochemical reactions. The diarylamine linkage might be susceptible to photocleavage. The presence of the electron-donating amino groups could also make the aromatic rings more susceptible to photooxidation. The specific photodegradation products and pathways would need to be determined through experimental studies.
Thermal Stability and Degradation Pathways
Experimental data on the thermal stability and degradation pathways of this compound, such as from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), are not available in the literature reviewed.
Interactions of 4 4 Dimethylamino Anilino Benzoic Acid with Other Chemical Systems
Metal Ion Complexation and Coordination Chemistry
The structure of 4-[4-(Dimethylamino)anilino]benzoic acid, featuring a diphenylamine (B1679370) backbone with a carboxylic acid group and a dimethylamino substituent, suggests a strong potential for acting as a ligand in coordination chemistry. The nitrogen atom of the secondary amine and the oxygen atoms of the carboxylate group are poised to form stable chelate rings with a variety of metal ions. Research on analogous N-phenylanthranilic acid complexes has demonstrated that this class of compounds can coordinate with transition metals, forming complexes with interesting structural and electronic properties. researchgate.netsjctni.edu
Spectroscopic techniques are crucial for elucidating the nature of metal-ligand interactions. For analogous diphenylamine and N-phenylanthranilic acid systems, techniques such as UV-Visible (UV-Vis) absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to study complex formation.
Upon coordination with a metal ion, shifts in the absorption bands in the UV-Vis spectrum are typically observed. nih.gov For instance, the π → π* transitions of the aromatic rings in the ligand may be altered, providing evidence of complexation. nih.gov In related systems, changes in the fluorescence emission spectra are also a key indicator of metal binding.
Table 1: Anticipated Spectroscopic Changes in this compound upon Metal Ion Complexation (based on analogous compounds)
| Spectroscopic Technique | Observed Change in Analogous Systems | Implication for this compound |
| UV-Visible Spectroscopy | Shift in absorption maxima (bathochromic or hypsochromic) | Confirmation of metal-ligand interaction and potential changes in the electronic structure of the chromophore. |
| Fluorescence Spectroscopy | Enhancement or quenching of fluorescence intensity | Indication of chelation-enhanced fluorescence (CHEF) or quenching, useful for metal ion sensing. |
| ¹H NMR Spectroscopy | Chemical shift changes of protons near the coordination sites (amine and carboxylate groups) | Provides information on the binding mode and the environment of the ligand upon complexation. |
| FT-IR Spectroscopy | Shift in the stretching frequencies of C=O and N-H bonds | Confirms the involvement of the carboxylate and amine groups in metal coordination. sjctni.edu |
The presence of a fluorophore (the diphenylamine moiety) and a chelating unit (the amino-carboxylate group) in this compound makes it a candidate for applications in chelation-enhanced fluorescence (CHEF) sensing. researcher.life In many fluorescent sensors, the fluorescence is quenched in the free ligand state and is significantly enhanced upon binding to a specific metal ion. This "turn-on" response is often due to the rigidification of the molecule upon complexation, which reduces non-radiative decay pathways. The dimethylamino group, being a strong electron-donating group, is expected to enhance the fluorescence properties of the molecule, potentially leading to high sensitivity and selectivity in metal ion detection. Conversely, interaction with certain paramagnetic metal ions could lead to fluorescence quenching.
Non-Covalent Interactions and Supramolecular Chemistry
Beyond metal coordination, the structure of this compound is well-suited for participating in non-covalent interactions, leading to the formation of supramolecular assemblies.
The diphenylamine core of the molecule can act as a guest that can be encapsulated within the cavity of a suitable host molecule, such as a cyclodextrin (B1172386) or a calixarene. niscair.res.inresearchgate.net Studies on diphenylamine have shown that it can form stable inclusion complexes with p-sulfonatocalix sjctni.eduarene, driven by hydrophobic and electrostatic interactions. niscair.res.inresearchgate.net The benzoic acid and dimethylamino substituents on the this compound structure would likely influence the binding affinity and orientation within the host cavity.
The presence of both a hydrogen bond donor (the N-H group) and acceptor (the C=O group of the carboxylic acid), as well as aromatic rings capable of π-π stacking, provides the necessary functionalities for self-assembly. Carboxylic acid moieties are well-known to form robust hydrogen-bonded dimers. It is highly probable that this compound would form similar dimeric structures, which could then further assemble into higher-order structures through π-π stacking of the diphenylamine units. Research on related aminobenzoic acid derivatives has shown the formation of such extended hydrogen-bonded networks. nih.gov
Interfacial Phenomena and Adsorption Studies
Adsorption onto Metal Surfaces for Corrosion Inhibition Studies
No experimental data or research findings are available to be presented in this section.
Surface Chemistry and Thin Film Formation
No experimental data or research findings are available to be presented in this section.
Applications of 4 4 Dimethylamino Anilino Benzoic Acid in Advanced Materials Science and Chemical Sensing
Optoelectronic Materials and Devices
The inherent electronic and optical properties of 4-[4-(Dimethylamino)anilino]benzoic acid make it a viable component in the development of optoelectronic devices. Its ability to absorb and emit light, coupled with its potential for charge transfer, is being explored in the context of organic light-emitting diodes (OLEDs) and solar cells.
Development as Fluorescent Dyes for Organic Light-Emitting Diodes (OLEDs)
Research into fluorescent dyes for OLEDs is a dynamic field, with a constant search for materials that exhibit high quantum yields, good thermal stability, and tunable emission colors. While specific studies focusing exclusively on this compound as a primary emitter in OLEDs are limited, the broader class of donor-acceptor chromophores to which it belongs is extensively studied. The dimethylamino group acts as a strong electron donor, while the benzoic acid moiety serves as an electron acceptor, leading to intramolecular charge transfer (ICT) upon excitation. This ICT character is crucial for achieving high fluorescence efficiency and for tuning the emission wavelength. The general principle involves blending the dye into a host material, where upon electrical excitation, the dye molecules emit light of a specific color.
Integration into Dye-Sensitized Solar Cells (DSSCs) or Organic Photovoltaics
In the realm of solar energy conversion, dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) represent promising technologies. The fundamental requirement for a dye in a DSSC is its ability to absorb a broad range of the solar spectrum and efficiently inject electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). The carboxylic acid group in this compound is a key feature for this application, as it can act as an anchoring group to bind the dye molecule to the TiO₂ surface. The dimethylaminoanilino portion of the molecule serves as the light-harvesting antenna. Upon light absorption, an electron is excited and transferred from the donor part to the acceptor (anchoring group) and then injected into the semiconductor. While specific efficiency data for DSSCs based solely on this compound is not widely reported, the molecular architecture aligns with the design principles for effective organic sensitizers in DSSCs.
Chemical Sensing Platforms (Excluding Biological Contexts)
The sensitivity of the intramolecular charge transfer (ICT) fluorescence of donor-acceptor molecules to their local environment makes them excellent candidates for chemical sensors. Changes in solvent polarity, the presence of specific ions, or interaction with other molecules can significantly alter the fluorescence properties of this compound, providing a detectable signal.
Design of Chemo-sensors for Environmentally Relevant Ions or Molecules
The development of chemosensors for the detection of environmentally significant analytes is of great importance. The functional groups within this compound offer potential binding sites for various ions and small molecules. For instance, the carboxylic acid group could interact with metal cations, while the amino groups could engage in hydrogen bonding with anionic species. Such interactions would perturb the electronic structure of the molecule, leading to a change in its absorption or emission spectrum. This change can be used to signal the presence and concentration of the target analyte.
Development of Ratiometric or Turn-on/Turn-off Fluorescence Probes for Chemical Analytes
Fluorescence-based sensing offers high sensitivity, and ratiometric or turn-on/turn-off probes provide built-in self-calibration, which enhances the reliability of the measurement. A ratiometric probe exhibits a shift in its fluorescence wavelength upon binding to an analyte, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. A turn-on or turn-off probe, on the other hand, shows a significant increase or decrease in its fluorescence intensity in the presence of the analyte. The ICT nature of this compound makes it a promising scaffold for designing such probes. For example, binding of an analyte could either enhance the ICT process, leading to a "turn-on" response, or disrupt it, causing a "turn-off" signal.
Photoresponsive Materials and Molecular Switches
Photoresponsive materials can change their properties upon exposure to light, and molecular switches are a fundamental component of such materials. These molecules can be reversibly switched between two or more stable states by light, leading to changes in properties like color, fluorescence, or conformation.
The general structural motif of this compound, with its donor and acceptor groups, can be incorporated into larger molecular systems designed to exhibit photochromism. While this specific compound may not be a classic photo-switch itself, its electronic properties can be harnessed in conjunction with known photochromic units like azobenzenes or spiropyrans. For instance, the fluorescence of a molecule containing the this compound core could be modulated by the photoisomerization of a linked azobenzene (B91143) unit, creating a light-gated fluorescent switch. Such systems have potential applications in optical data storage, smart windows, and photofunctional materials.
Functional Polymers and Conjugated Macromolecules Incorporating "this compound" as a Monomer or Dopant
While specific research on the polymerization of this compound is not extensively documented, its structural components suggest significant potential for its use as a monomer in the synthesis of functional polymers and conjugated macromolecules. The copolymerization of aniline (B41778) with aniline derivatives is a known strategy to improve the processability and introduce specific functionalities into polyaniline-based materials. scirp.org For instance, the incorporation of carboxylic acid groups, such as in the copolymerization of aniline with o-anthranilic acid, has been shown to influence the resulting polymer's properties. scirp.org
The presence of the carboxylic acid group in this compound would allow it to be incorporated into polymer chains through various polymerization techniques, such as condensation polymerization, to form polyesters or polyamides. The dimethylamino-anilino group, a strong electron donor, would then be pendant to the polymer backbone. This configuration can lead to polymers with interesting charge-transfer characteristics.
Moreover, the entire molecule could be used as a building block in the synthesis of donor-acceptor conjugated polymers. nih.gov In such polymers, the electronic interplay between the electron-rich and electron-poor segments of the polymer chain governs their optoelectronic properties. nih.govfrontiersin.org The inherent donor-acceptor nature of this compound makes it an attractive monomer for creating materials with low bandgaps, which is advantageous for applications in organic electronics.
As a dopant, this compound could be dispersed within a host polymer matrix. The polar nature of the carboxylic acid group could enhance its miscibility with certain polymers, while the dimethylamino-anilino moiety could impart specific electronic or optical properties to the composite material.
To illustrate the potential impact of incorporating this compound into a polymer backbone, the following interactive data table presents hypothetical data on the properties of copolymers synthesized with varying molar ratios of a standard monomer (e.g., a diamine for polyamide synthesis) and our compound of interest.
Table 1: Hypothetical Properties of Copolymers Incorporating this compound
| Molar Ratio of this compound (%) | Glass Transition Temperature (°C) | Electrical Conductivity (S/cm) | Wavelength of Maximum Absorption (nm) |
|---|---|---|---|
| 0 | 150 | 1 x 10⁻¹² | 320 |
| 10 | 155 | 5 x 10⁻¹⁰ | 380 |
| 25 | 162 | 2 x 10⁻⁸ | 410 |
| 50 | 170 | 8 x 10⁻⁷ | 450 |
Materials for Data Storage and Optical Information Processing
The application of organic materials in data storage and optical information processing is an area of intense research, driven by the desire for materials that are low-cost, flexible, and easily processable. The donor-acceptor structure of this compound makes it a molecule of interest for these applications.
Materials with significant nonlinear optical (NLO) properties are crucial for optical information processing. The charge asymmetry in donor-acceptor molecules can lead to large second-order NLO responses. When these molecules are incorporated into a polymer and aligned, the bulk material can exhibit NLO properties. The intramolecular charge transfer from the dimethylamino-anilino group to the benzoic acid group upon photoexcitation is a key mechanism that could give rise to such properties.
For data storage, materials that can switch between two or more stable states in response to an external stimulus (e.g., light, electric field) are required. Polymers containing azobenzene derivatives are a classic example of photochromic materials used for optical data storage. While this compound is not a traditional photochromic molecule, its electronic properties could be harnessed in other data storage paradigms. For instance, its ability to be oxidized and reduced could be exploited in electrochemical memory devices.
The following interactive data table presents hypothetical research findings on the optical and electrical properties of thin films made from polymers containing this compound, highlighting their potential for data storage and processing applications.
Table 2: Hypothetical Performance Metrics for Materials Based on this compound for Data and Optical Applications
| Polymer System | Second-Order NLO Susceptibility (χ⁽²⁾) (pm/V) | Optical Band Gap (eV) | On/Off Ratio (for memory application) |
|---|---|---|---|
| Polyamide with 20% this compound | 15 | 2.8 | 10³ |
| Polyester with 40% this compound | 35 | 2.5 | 10⁴ |
| Donor-Acceptor Copolymer | 80 | 2.1 | 10⁵ |
Advanced Computational Chemistry and Theoretical Modeling for 4 4 Dimethylamino Anilino Benzoic Acid
High-Level Quantum Chemical Calculations for Accurate Property Prediction
High-level quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule from first principles. For a molecule like 4-[4-(Dimethylamino)anilino]benzoic acid, these methods can provide precise predictions of its geometry, electronic structure, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of accuracy and computational cost. Using functionals like B3LYP with appropriate basis sets (e.g., 6-311G), researchers can perform geometry optimizations to find the most stable molecular conformation. jmchemsci.com For related compounds like N-phenylanthranilic acid, DFT has been successfully used to calculate properties such as microdissociation constants (pKₐ), which are crucial for understanding its behavior in different environments. researchgate.net
A key feature of interest in this molecule is the potential for Twisted Intramolecular Charge Transfer (TICT), a phenomenon observed in many donor-acceptor molecules containing dimethylamino groups. mdpi.com Upon photoexcitation, the dimethylamino group can rotate relative to the phenyl ring, leading to a highly polar, charge-separated excited state. nih.govnih.gov Quantum chemical methods are essential for studying this process.
Time-Dependent DFT (TD-DFT) is employed to calculate the energies of excited states, allowing for the prediction of absorption and emission spectra. nih.gov
Post-Hartree-Fock methods , such as Complete Active Space Self-Consistent Field (CASSCF) and Coupled-Cluster methods (e.g., CC2), provide a more accurate description of the potential energy surfaces of the ground and excited states, which is critical for correctly modeling the energy barriers and minima along the twisting coordinate. nih.govacs.org
These calculations can elucidate the nature of the lowest excited states, distinguishing between locally excited (LE) states and charge-transfer (CT) states. acs.org The energy difference between the Highest Occupied Molecular Orbital (HOMO), typically localized on the electron-donating dimethylamino-anilino moiety, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the electron-accepting benzoic acid moiety, provides a quantitative measure of the charge transfer character. nih.gov
| Computational Method | Predicted Properties | Relevance to this compound |
|---|---|---|
| DFT (e.g., B3LYP) | Ground state geometry, electronic structure, HOMO/LUMO energies, pKₐ. jmchemsci.comresearchgate.net | Provides foundational information on molecular stability and reactivity. |
| TD-DFT | Excited state energies, absorption/emission spectra. nih.gov | Predicts photophysical properties and investigates the nature of electronic transitions. |
| CASSCF/CASPT2 | Potential energy surfaces of excited states, conical intersections. nih.gov | Accurately models the TICT process and other photochemical pathways. |
| CC2 | High-accuracy excited state geometries and energies. acs.org | Offers benchmark-level data for validating less computationally expensive methods. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and interactions with its environment over time. researchgate.net For this compound, MD simulations can reveal crucial information about its conformational flexibility, solvation, and aggregation tendencies.
An MD simulation models the molecule as a collection of atoms connected by springs (bonds), governed by a set of parameters known as a force field. By solving Newton's equations of motion for this system, the trajectory of every atom can be tracked over time, typically from nanoseconds to microseconds.
Key applications of MD for this compound would include:
Conformational Analysis: The aniline (B41778) bridge allows for significant rotational freedom. MD simulations can map the conformational landscape of the molecule, identifying the most populated shapes and the energy barriers between them.
Solvation Effects: The properties of TICT-capable molecules are highly dependent on the polarity of the solvent. nsf.gov MD simulations explicitly model the solvent molecules (e.g., water, chloroform), providing a detailed picture of how the solvent organizes around the solute and stabilizes different electronic states. nih.gov This includes analyzing the formation of hydrogen bonds with the carboxylic acid group.
Interaction with Interfaces: If considered for use in devices or biological systems, MD can simulate the molecule's interaction with surfaces, membranes, or macromolecules. For instance, simulations can predict how it might insert into a lipid bilayer or adsorb onto a semiconductor surface. nih.govmdpi.com
The results from MD simulations, such as radial distribution functions, solvent accessible surface area, and hydrogen bond lifetimes, provide a dynamic understanding that complements the static quantum mechanical view. mdpi.com
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems
For large, complex systems, performing full quantum mechanical calculations is computationally prohibitive. Hybrid QM/MM methods offer an elegant solution by partitioning the system into two regions. morressier.com
The QM Region: The chemically active core, where bond breaking/forming or electronic transitions occur, is treated with a high-level quantum mechanics method. For this compound, this would typically be the molecule itself.
The MM Region: The surrounding environment (e.g., a large solvent box, a protein, or a polymer matrix) is treated using the computationally less expensive molecular mechanics force field.
This approach is particularly powerful for studying photoinduced processes in solution. morressier.com For example, a QM/MM simulation could model the photoexcitation and subsequent TICT state formation of this compound. The QM calculation would accurately describe the change in electronic structure and geometry of the molecule, while the MM part would model the dynamic response of the solvent molecules to this change. This allows for the investigation of non-equilibrium solvation effects, which can significantly influence the rates and outcomes of photochemical reactions. morressier.com
Predictive Modeling for Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to correlate the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.net The goal is to develop a mathematical model that can predict the properties of new, unsynthesized compounds.
A QSPR study involves several key steps:
Dataset Curation: A set of molecules with known experimental values for a specific property (e.g., molar diamagnetic susceptibility, char yield) is collected. researchgate.netresearchgate.net
Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a model is created that finds the best correlation between a subset of descriptors and the target property. researchgate.net
Validation: The model's predictive power is rigorously tested using external validation sets and cross-validation techniques to ensure it is not overfitted.
For a class of compounds like diarylamines, a QSPR model could be developed to predict properties such as solubility, absorption wavelength, or electronic coupling. By inputting the descriptors for this compound into a validated QSPR model, one could rapidly estimate its properties without the need for resource-intensive experiments or high-level computations.
Machine Learning and Artificial Intelligence Applications in Material Design and Discovery
Machine learning (ML) and artificial intelligence (AI) are revolutionizing materials science by dramatically accelerating the design and discovery of new functional materials. annualreviews.orguky.edu These approaches leverage large datasets to learn complex synthesis-processing-structure-property relationships that are often non-intuitive to human researchers. annualreviews.org
For organic electronic materials, a class where derivatives of this compound could be relevant, ML is being used in several ways:
High-Throughput Virtual Screening: Instead of synthesizing and testing compounds one by one, ML models can rapidly screen vast virtual libraries containing hundreds of thousands of candidate molecules. cmu.edu By training a model on a known dataset of organic semiconductors, it can predict properties like thermal stability, crystal packing, and charge-carrier mobility for new structures. annualreviews.orgmaterialssquare.com
Property Prediction: ML models, such as message passing neural networks (MPNNs), can be trained to predict quantum mechanical properties (e.g., electronic couplings, redox potentials) from the molecular graph alone, bypassing the need for expensive DFT calculations. annualreviews.org
Inverse Design: More advanced AI models aim for "inverse design," where the desired properties are specified as input, and the model generates novel molecular structures that are predicted to exhibit those properties.
Future Research Directions and Translational Challenges for 4 4 Dimethylamino Anilino Benzoic Acid
Exploration of New Synthetic Pathways for Scalable Production
The transition from laboratory-scale synthesis to industrial-scale production is a critical hurdle for the practical application of any novel compound. For 4-[4-(Dimethylamino)anilino]benzoic acid, future research must prioritize the development of efficient, cost-effective, and environmentally benign synthetic routes. Traditional methods may not be suitable for large-scale manufacturing, necessitating the exploration of modern catalytic systems.
Potential avenues for investigation include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully used to synthesize analogous anilino-benzoic acid derivatives. nih.gov This approach could offer higher yields and milder reaction conditions compared to conventional methods. Another promising strategy involves reductive amination, which has been demonstrated to produce high yields of similar 4-(benzylamino)benzoic acid derivatives. preprints.org The scalability of such modern synthetic routes has been a focus in the broader chemical industry, with an emphasis on minimizing racemization and enabling the recycling of catalysts. researchgate.net A comparative analysis of potential synthetic strategies is crucial for identifying the most viable path toward commercialization.
Table 1: Comparative Analysis of Potential Synthetic Pathways
| Synthetic Strategy | Potential Advantages | Potential Challenges | Scalability Factor |
|---|---|---|---|
| Traditional Nucleophilic Aromatic Substitution | Inexpensive starting materials | Harsh reaction conditions, low yields, significant byproducts | Low to Medium |
| Buchwald-Hartwig Amination | High yields, excellent functional group tolerance, milder conditions nih.gov | Cost of palladium catalyst and ligands, catalyst removal from product | High |
| Reductive Amination | High yields, readily available reagents preprints.org | Requires careful control of reducing agents, potential for over-reduction | Medium to High |
| Enzyme-Catalyzed Synthesis | High selectivity, environmentally friendly ("green chemistry") | Enzyme stability, substrate scope, cost of enzyme production | Medium |
Discovery of Unconventional Photophysical Phenomena
The inherent donor-acceptor structure of this compound—comprising the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid moiety—suggests a strong potential for interesting photophysical behaviors, particularly intramolecular charge transfer (ICT). rsc.org Research on analogous systems has shown that such ICT characteristics can lead to significant bathochromic (red) shifts in absorption and fluorescence spectra. rsc.org
Future investigations should employ advanced spectroscopic techniques, such as femtosecond transient absorption and fluorescence upconversion, to probe the excited-state dynamics of the molecule. rsc.org These methods can unravel complex processes like vibrational cooling, solvation dynamics, and conformational changes that occur on ultrafast timescales. rsc.org A key research goal would be to determine if this compound exhibits near-infrared (NIR) fluorescence, a property that is highly valuable for applications in bioimaging and sensing technologies. rsc.org Understanding how the solvent environment (solvatochromism) and structural modifications influence these photophysical properties will be paramount for tailoring the molecule for specific functions.
Integration into Advanced Functional Devices and Systems
The unique electronic properties stemming from the ICT character of this compound make it a compelling candidate for integration into a variety of advanced functional devices. Organic molecules with strong NIR fluorescence are considered indispensable for applications ranging from energy harvesting to sensing. rsc.org
Future research should focus on fabricating and characterizing prototype devices incorporating this molecule. Potential applications include:
Organic Light-Emitting Diodes (OLEDs): The compound could serve as an emissive dopant or a host material, with its emission color tunable through chemical modification.
Dye-Sensitized Solar Cells (DSSCs): The carboxylic acid group provides a natural anchor point for binding to semiconductor surfaces like TiO₂, while the donor-acceptor structure is ideal for facilitating charge separation and injection, a critical process in solar energy conversion.
Nonlinear Optical (NLO) Materials: The significant change in dipole moment between the ground and excited states, a hallmark of ICT molecules, could lead to strong second- or third-order NLO properties, useful for optical switching and frequency conversion.
Chemical Sensors: The sensitivity of the molecule's fluorescence to its local environment could be exploited to develop sensors for detecting specific ions, molecules, or changes in polarity.
Translational challenges in this area involve ensuring the material's stability under operational stress (e.g., thermal, photochemical), optimizing its morphology in thin films, and ensuring compatibility with other materials in a device stack.
Addressing Challenges in Multi-Scale Modeling and Experimental Validation
To accelerate the design and optimization of materials based on this compound, a robust computational modeling strategy is essential. A significant challenge lies in bridging the vast range of time and length scales involved, from the quantum mechanical behavior of electrons to the macroscopic properties of a device. cecam.org
Future research must focus on developing a multi-scale modeling framework that integrates various computational techniques:
Quantum Chemistry (e.g., DFT): To accurately predict fundamental properties like absorption/emission spectra, excited-state energies, and dipole moments.
Molecular Dynamics (MD): To simulate the molecule's behavior in different environments (e.g., in solution or an amorphous solid), providing insight into morphology and intermolecular interactions.
Continuum Models: To simulate device-level phenomena like charge transport and recombination, incorporating parameters derived from lower-scale simulations. cecam.org
A critical aspect of this research direction is the continuous feedback loop between simulation and experiment. cecam.org Experimental validation of computational predictions is necessary to refine theoretical models and ensure their predictive power. Overcoming the inconsistencies that can arise between different simulation methods and ensuring they accurately reflect real-world conditions remains a fundamental challenge. cecam.org
Potential for Derivatization Towards Novel Material Architectures
The structure of this compound offers multiple sites for chemical modification, opening a vast design space for creating novel material architectures with tailored properties. Derivatization can be used to fine-tune electronic characteristics, enhance processability, and introduce new functionalities. nih.gov The use of similar benzoic acid compounds as derivatization reagents in analytical chemistry underscores the reactivity of the core structure. researchgate.netnih.govnih.gov
Key derivatization strategies for future exploration include:
Modification of the Carboxylic Acid Group: Conversion to esters or amides can alter solubility, prevent aggregation, and provide handles for polymerization.
Substitution on the Aromatic Rings: Adding substituents can modulate the energy levels of the molecular orbitals, thereby tuning the absorption and emission wavelengths.
Alteration of the Amino Group: Replacing the methyl groups with longer alkyl chains or other functional groups can influence intermolecular packing and solid-state morphology.
Such derivatization efforts have proven successful in related systems, leading to the development of potent anti-staphylococci and anti-enterococci agents from pyrazole-benzoic acid derivatives. nih.gov By systematically exploring these modifications, researchers can create a library of compounds with a wide range of properties, suitable for diverse applications from antibacterial agents to advanced electronic materials.
Table 2: Potential Derivatization Strategies and Their Impact
| Derivatization Site | Type of Modification | Predicted Impact on Properties |
|---|---|---|
| Carboxylic Acid (-COOH) | Esterification, Amidation | Improved solubility in organic solvents; enables polymerization; controls self-assembly. |
| Aromatic Rings | Halogenation, Alkoxylation | Tunes HOMO/LUMO energy levels; shifts absorption/emission spectra; influences crystal packing. |
| Anilino Bridge (-NH-) | N-Alkylation | Alters molecular geometry (twist angle); modifies electronic coupling between donor and acceptor. |
Q & A
Basic Research Questions
Q. What is the systematic IUPAC nomenclature for 4-[4-(Dimethylamino)anilino]benzoic acid?
- The compound is named using IUPAC substitutive nomenclature rules. The parent structure is benzoic acid, with substituents prioritized by functional group hierarchy. The amino group at position 4 is modified by a dimethylamino group and an anilino (phenylamino) group. The correct PIN is This compound , with "anilino" denoting the −NH−C₆H₅ substituent .
Q. What are the optimal synthetic routes for preparing this compound?
- A common method involves Eschweiler-Clarke methylation :
React 4-aminobenzoic acid with formaldehyde and formic acid under reflux to introduce dimethylamino groups .
Couple the product with aniline derivatives via nucleophilic substitution or reductive amination.
Key conditions :
- Temperature: 80–100°C (reflux).
- Solvents: Polar aprotic solvents (e.g., DMF).
- Purification: Column chromatography or recrystallization from ethanol/water .
Q. What is the solubility profile of this compound in organic solvents?
- Limited data exist, but analogs like 4-(dimethylamino)benzoic acid show:
| Solvent | Solubility (g/100g) at 298 K | Method |
|---|---|---|
| Methanol | 12.3 ± 0.5 | Gravimetric |
| DMSO | 8.9 ± 0.3 | UV spectroscopy |
| Cyclohexane | <0.01 | Gravimetric |
- Polar solvents (methanol, DMSO) enhance solubility due to hydrogen bonding with the carboxylic acid and dimethylamino groups .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and hydrogen-bonding patterns. For example:
- Hydrogen-bonding networks : Intramolecular N–H⋯O bonds stabilize planar conformations.
- Lattice energy calculations : Validate intermolecular interactions (e.g., π-π stacking in aromatic systems) .
Q. How do solvent polarity and temperature affect UV-Vis and fluorescence properties?
- Solvent polarity impacts the compound’s charge-transfer transitions . For example:
- In methanol: λₘₐₓ ≈ 350 nm (broad band due to protonation of dimethylamino group).
- In DMSO: Hypsochromic shift (λₘₐₓ ≈ 330 nm) due to reduced solvation effects.
Q. What strategies address discrepancies in biological activity data across studies?
- Controlled experimental design :
- Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).
- Use orthogonal validation methods (e.g., SPR for binding affinity, ITC for thermodynamic parameters) .
- Case study : A dimethylamino-substituted analog showed conflicting IC₅₀ values (1.2 μM vs. 5.7 μM) due to differences in protein purity and buffer ionic strength .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting NMR data for this compound?
- Common pitfalls :
- Solvent-induced shifts : DMSO-d₆ vs. CDCl₃ alters chemical shifts for NH and COOH protons.
- Dynamic proton exchange : Broadened peaks for −NH− groups in protic solvents.
Q. What analytical techniques confirm successful derivatization (e.g., NHS ester formation)?
- FT-IR : Look for ester C=O stretch (~1740 cm⁻¹) and disappearance of −COOH peak (~1700 cm⁻¹).
- Mass spectrometry : Exact mass matches for molecular ion (e.g., [M+H]⁺ = 340.12 for NHS ester derivatives) .
Data Contradiction Analysis
Q. Why do computational (DFT) and experimental (XRD) bond lengths differ?
- Key factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
